molecular formula C11H12Cl2O B1324712 2',5'-Dichloro-2,2-dimethylpropiophenone CAS No. 898766-60-4

2',5'-Dichloro-2,2-dimethylpropiophenone

Cat. No.: B1324712
CAS No.: 898766-60-4
M. Wt: 231.11 g/mol
InChI Key: OAWOHVUIEWEWHN-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-2,2-dimethylpropiophenone is an organic compound with the molecular formula C11H12Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms at the 2’ and 5’ positions on the phenyl ring and two methyl groups at the 2 position of the propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-2,2-dimethylpropiophenone typically involves the chlorination of 2,2-dimethylpropiophenone. One common method is the Friedel-Crafts acylation reaction, where 2,2-dimethylpropiophenone is reacted with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure selective chlorination at the 2’ and 5’ positions.

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-2,2-dimethylpropiophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 2’,5’-diamino-2,2-dimethylpropiophenone.

    Reduction: Formation of 2’,5’-dichloro-2,2-dimethylpropiophenol.

    Oxidation: Formation of 2’,5’-dichloro-2,2-dimethylbenzoic acid.

Scientific Research Applications

2’,5’-Dichloro-2,2-dimethylpropiophenone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.

    Material Science: Used in the development of new materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-2,5-dimethylhexane: Similar in structure but with a hexane backbone.

    2,5-Dichloroterephthalaldehyde: Contains a terephthalaldehyde moiety instead of a propiophenone.

    2,5-Dichloro-p-xylene: Similar chlorination pattern but with a xylene backbone.

Uniqueness

2’,5’-Dichloro-2,2-dimethylpropiophenone is unique due to its specific substitution pattern and the presence of both chlorine atoms and methyl groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWOHVUIEWEWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642482
Record name 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-60-4
Record name 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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